molecular formula C7H5F4NS B2489063 3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline CAS No. 1154963-82-2

3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline

Cat. No.: B2489063
CAS No.: 1154963-82-2
M. Wt: 211.18
InChI Key: WJJDGZFCXYKJKM-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline is an organic compound with the molecular formula C7H5F4NS and a molecular weight of 211.18 g/mol. This compound is characterized by the presence of a fluorine atom and a trifluoromethylsulfanyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the aniline ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aniline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: The compound may be investigated for its biological activity and potential use in drug discovery.

    Medicine: Research may explore its pharmacological properties and potential therapeutic applications.

    Industry: It can be utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar in structure but lacks the fluorine atom on the aniline ring.

    3-Fluoroaniline: Contains a fluorine atom but does not have the trifluoromethylsulfanyl group.

    4-Fluoro-3-(trifluoromethyl)aniline: Similar structure with different positioning of the fluorine and trifluoromethyl groups.

Uniqueness

3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the specific combination of fluorine and trifluoromethylsulfanyl groups attached to the aniline ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NS/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJDGZFCXYKJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154963-82-2
Record name 3-fluoro-4-[(trifluoromethyl)sulfanyl]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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